molecular formula C17H11N5O5S2 B2394111 N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921521-33-7

N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2394111
CAS No.: 921521-33-7
M. Wt: 429.43
InChI Key: VCNQNXMKMMDYNL-UHFFFAOYSA-N
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Description

N-(4-(2-((6-Nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a hybrid molecule featuring a nitro-substituted benzothiazole core linked to a thiazole ring via an acetamide bridge, with a furan-2-carboxamide substituent.

Properties

IUPAC Name

N-[4-[2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O5S2/c23-14(20-17-19-11-4-3-10(22(25)26)7-13(11)29-17)6-9-8-28-16(18-9)21-15(24)12-2-1-5-27-12/h1-5,7-8H,6H2,(H,18,21,24)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNQNXMKMMDYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The compound features a furan ring, thiazole moieties, and a nitro-substituted benzothiazole, which are known to contribute to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For example, a related compound, SN12, demonstrated an IC50 of 43.3 nmol/L against Pseudomonas aeruginosa biofilm formation, highlighting the potential of benzothiazole derivatives in treating antibiotic-resistant infections . The structural similarities suggest that this compound may possess comparable antimicrobial properties.

2. Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation across various cell lines. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against breast and liver cancer cell lines .

3. Antioxidant Activity

Compounds derived from thiazole and benzothiazole structures have shown antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Component Biological Effect
Nitro groupEnhances electron affinity and reactivity
Thiazole ringContributes to antimicrobial activity
Furan ringImparts additional stability and reactivity

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives significantly inhibited the growth of resistant bacterial strains, indicating their potential as therapeutic agents against infections .
  • Anticancer Screening : In a screening of various benzothiazole derivatives, compounds showed promising results against multiple cancer cell lines with low micromolar IC50 values, suggesting that modifications in structure could enhance potency .
  • Neuroprotective Effects : Certain derivatives exhibited neuroprotective effects in animal models by reducing oxidative stress and improving neuronal survival rates during ischemic conditions .

Scientific Research Applications

Structural Features

  • Thiazole Rings : Contribute to the compound's biological activity.
  • Nitro Group : Potential for bioreduction, leading to reactive intermediates.
  • Furan Moiety : Enhances biological interactions.

Medicinal Chemistry

The compound shows promise as a scaffold for developing new drugs, particularly in the following areas:

  • Antimicrobial Activity : Several studies have indicated that derivatives of thiazole and furan compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
  • Anticancer Properties : The compound's structural components suggest potential anticancer activities. Research has demonstrated that related thiazole derivatives can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer) and others, through mechanisms involving apoptosis and cell cycle arrest .

Biological Studies

This compound can serve as a probe in biological research:

  • Enzyme Interaction Studies : Its ability to interact with specific enzymes makes it a useful tool for studying metabolic pathways and enzyme kinetics .

Materials Science

The electronic properties of the compound may allow its use in organic electronics:

  • Organic Photonics : The unique structure may contribute to the development of new materials for organic light-emitting diodes (OLEDs) or photovoltaic cells due to its potential charge transport capabilities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives against multiple pathogens. The results indicated that compounds with similar structures to this compound demonstrated minimum inhibitory concentrations (MICs) below 20 µg/mL against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including those resistant to traditional therapies. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, making these compounds promising candidates for further development in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Variations

Compound Name / ID Core Structure Key Substituents Biological Target / Activity Reference
Target Compound Benzothiazole-Thiazole-Furan 6-Nitrobenzothiazole, furan-2-carboxamide Anticancer (VEGFR-2 inhibition)
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c) Benzothiazole-Pyrimidinone 4-Methoxyphenyl, cyano, thioacetamide Anticancer (Cytotoxicity)
2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4c) Benzothiazole-Thiazolidinone 4-Bromobenzylidene, dioxothiazolidinone Anticancer (Apoptosis induction)
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Thiazole-Pivalamide 2,6-Difluorobenzyl, pivalamide Not specified (Structural analog)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Benzothiazole-Benzamide 6-Aminobenzothiazole, benzamide Corrosion inhibition

Key Observations :

  • The target compound’s furan-2-carboxamide group distinguishes it from analogs like 4c (thiazolidinone) and 8c (pyrimidinone), which may alter solubility and target selectivity .
  • Bulkier substituents (e.g., pivalamide in ) may reduce membrane permeability compared to the furan group in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Reference
Target Compound 443.42* Not reported Moderate (polar groups)
4c 519.53 252–254 Low (lipophilic Br)
8c 470.59 273–275 Moderate (CN, OMe)
ABTB 299.32 Not reported High (NH₂, benzamide)

*Calculated using molecular formula C₁₈H₁₄N₄O₅S₂. Notes:

  • The higher melting points of 4c and 8c (252–275°C) suggest strong crystalline packing due to halogen or cyano groups, whereas the target compound’s furan may reduce symmetry, lowering its melting point .
  • Solubility : The nitro and furan groups in the target compound likely improve aqueous solubility compared to bromo-substituted 4c but may trail ABTB ’s amine group .

Key Findings :

  • NH and C=O stretches (3450–1668 cm⁻¹) are consistent across analogs, confirming acetamide linkage integrity .
  • The cyano group in 8c (2221 cm⁻¹) introduces a distinct IR signature absent in the target compound .
  • Synthesis yields for benzothiazole hybrids (70–78%) reflect challenges in multi-step coupling reactions .

Q & A

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
1DMFPd/C8072
2DCMHOBt/DCC2565
3THFNone0–558

Q. Table 2. Key NMR Shifts for Functional Groups

Group1H δ (ppm)13C δ (ppm)Technique
NO₂ (adjacent)8.2–8.5148.5HMBC
Thiazole C-H7.5–7.8125.7COSY
Furan C=O-160.3DEPT-135

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